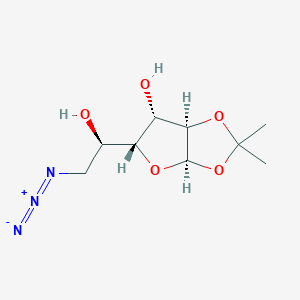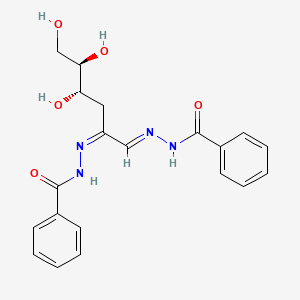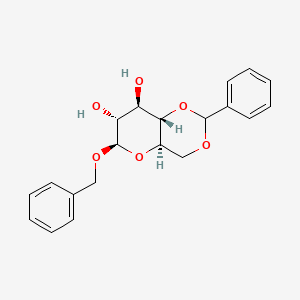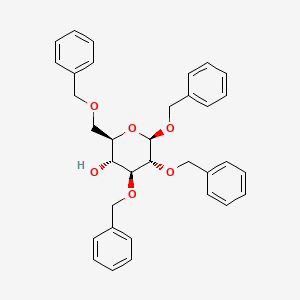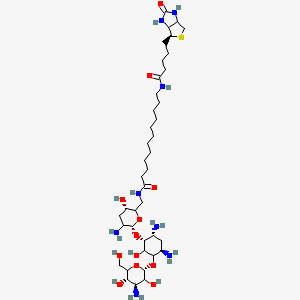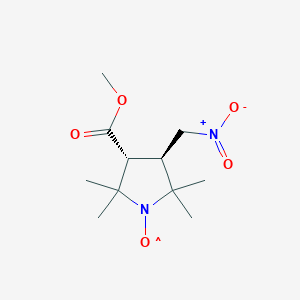
trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves methods such as electrochemical oxidative decarboxylation and reactions with nucleophiles, offering pathways to obtain compounds with specific substitutions and structural configurations (Renaud & Seebach, 1986). Another approach involves the reaction of alkyl 2H-azirine-2-carboxylates with pyridinium salts to produce heterocyclic betaines, highlighting the versatility in synthesizing nitrogen-containing heterocycles (Funt et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through methods like X-ray crystallography, revealing the arrangement of atoms within the molecule and their spatial orientation. For example, the crystal structure of 3-(N-methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline has been determined, providing insights into the supramolecular layer structure in the solid state linked by intermolecular hydrogen bonds (Frey & Herdtweck, 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives are diverse, including the Ritter reaction for synthesizing pyrido- and pyrrolo[2,3-d]oxazoles, highlighting the compound's reactivity towards nitriles and cyclic N-acyliminium ions (Morgan et al., 2008). Additionally, palladium-catalyzed synthesis processes demonstrate the compound's utility in forming tetrahydrofurans through oxidative cyclization-methoxycarbonylation reactions (Gabriele et al., 2000).
Applications De Recherche Scientifique
Synthesis of Cross-Linking Spin Label Reagents
Hideg et al. (1988) demonstrated the synthesis of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethylpyrrolidin-1-oxyl, which could be transformed into amino compounds and potentially useful as cross-linking spin label reagents (Hideg et al., 1988).
Lipid Membrane Permeability Studies
A series of studies by Benial et al. (2012, 2013, 2014, 2016) and others used Electron Spin Resonance (ESR) to investigate the permeability of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl in lipid membranes. These studies illustrate the usefulness of ESR in distinguishing between intra- and extra-membrane water and assessing membrane permeability using nitroxyl spin probes (Benial et al., 2012), (Benial et al., 2013), (Benial et al., 2014), (Benial et al., 2016).
Overhauser-enhanced Magnetic Resonance Imaging (OMRI)
David Jebaraj et al. (2017) studied deuterated nitroxyl spin probes, including 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl, for their suitability in in vivo/in vitro electron spin resonance and Overhauser-enhanced magnetic resonance imaging modalities (David Jebaraj et al., 2017).
Electron Spin Resonance (ESR) Spectroscopy for Cellular Studies
Shen et al. (2002) explored nitroxides, including this compound, as biophysical probes for molecular motion, intracellular oxygen, pH, and other cellular processes. They found that isoindoline nitroxides, which include derivatives of 3-Methoxycarbonyl-2,2,5,5-tetramethyl-pyrrolidine-1-oxyl, have high relative oxygen sensitivity and moderate metabolism rates in cells, making them useful for EPR studies in viable systems (Shen et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C11H19N2O5/c1-10(2)7(6-12(15)16)8(9(14)18-5)11(3,4)13(10)17/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMQWQHWAPHJD-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)C(=O)OC)C[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433783 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

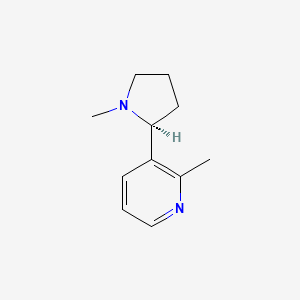
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide](/img/no-structure.png)
